2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride
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Overview
Description
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is of significant interest in the pharmaceutical industry due to its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 2-[5-[(4-fluorophenyl)methyl]-2-oxazolyl]-, monohydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzylamine with 2-bromoacetyl chloride to form an intermediate, which then undergoes cyclization with piperidine to yield the desired product . The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of piperidine, 2-[5-[(4-fluorophenyl)methyl]-2-oxazolyl]-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Pyridine: Similar to piperidine but with a nitrogen atom in an aromatic ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is unique due to the presence of both piperidine and oxazole moieties, along with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O.ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;/h4-7,10,14,17H,1-3,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVSXFCNFDQVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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